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Compound of Interest

Compound Name: Nami-A

Cat. No.: B609409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nami-A, or Imidazolium-trans-tetrachloro(dimethylsulfoxide)imidazoleruthenium(III), is a

ruthenium-based coordination complex that has garnered significant attention in the field of

medicinal inorganic chemistry. Unlike traditional platinum-based chemotherapeutics that

primarily target cell proliferation, Nami-A has distinguished itself through its potent and

selective anti-metastatic properties. This technical guide provides an in-depth exploration of the

chemical structure, biological activity, and experimental framework of Nami-A.

Chemical and Physicochemical Properties
Nami-A is the imidazolium salt of the coordination complex [RuCl₄(DMSO)(Im)]⁻, where DMSO

is dimethyl sulfoxide and Im is imidazole.[1] It was developed as an improved, non-

hygroscopic, and more stable version of its predecessor, NAMI (the sodium salt).[2]

Chemical Structure
The chemical formula for Nami-A is C₈H₁₅Cl₄N₄ORu(III)S, and it has a molecular weight of

458.18 g/mol .[3] The central ruthenium(III) ion is octahedrally coordinated. Four chloride ions

occupy the equatorial positions, while a dimethyl sulfoxide (DMSO) ligand (S-bonded) and an

imidazole ligand are in the axial positions. The complex anion is paired with an imidazolium

cation.
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Figure 1: Chemical Structure of Nami-A.

Physicochemical Data
Nami-A's biological activity is intrinsically linked to its chemical properties, particularly its

stability and redox potential. It is considered a prodrug that undergoes activation in the

physiological environment.[1]
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Property Value / Description Reference

Molecular Formula C₈H₁₅Cl₄N₄ORu(III)S [3]

Molecular Weight 458.18 g/mol [3]

Appearance Orange solid [4]

Solubility Good water solubility [4]

Stability

More stable in solid state than

NAMI. In aqueous solution, it

undergoes hydrolysis, with the

rate dependent on pH.[1][5]

[1][5]

Redox Potential

E° = +235 mV vs NHE. This

relatively high potential allows

it to be reduced to the more

reactive Ru(II) species by

biological reducing agents like

ascorbic acid and glutathione.

Synthesis Overview
The synthesis of Nami-A and its analogues typically involves the reaction of a ruthenium(III)

precursor with the desired ligands in an appropriate solvent. While a detailed, step-by-step

protocol for the industrial synthesis is proprietary, the general laboratory-scale synthesis can be

inferred from the preparation of Nami-A-type complexes. This involves the reaction of

H(DMSO)₂[trans-RuCl₄(DMSO-S)₂] with an excess of imidazole.

Mechanism of Action and Biological Activity
Nami-A's mechanism of action is multifaceted and distinct from cytotoxic anticancer agents. Its

primary strength lies in its ability to inhibit cancer metastasis.

Activation and Cellular Uptake
Nami-A is a prodrug that becomes activated upon entering the bloodstream.[1] At physiological

pH (7.4), it undergoes hydrolysis where a chloride ligand is replaced by a water molecule,

forming a neutral aquo complex.[1] It is believed that the reductive environment within a tumor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt01356e
https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt01356e
https://www.researchgate.net/publication/11037230_Ruthenium-based_NAMI-A_type_complexes_with_in_vivo_selective_metastasis_reduction_and_in_vitro_invasion_inhibition_unrelated_to_cell_cytotoxicity
https://www.researchgate.net/publication/11037230_Ruthenium-based_NAMI-A_type_complexes_with_in_vivo_selective_metastasis_reduction_and_in_vitro_invasion_inhibition_unrelated_to_cell_cytotoxicity
https://pubmed.ncbi.nlm.nih.gov/10087050/
https://www.researchgate.net/publication/263519536_NAMI-A_is_highly_cytotoxic_toward_leukaemia_cell_lines_Evidence_of_inhibition_of_KCa_31_channels
https://pubmed.ncbi.nlm.nih.gov/10087050/
https://www.researchgate.net/publication/263519536_NAMI-A_is_highly_cytotoxic_toward_leukaemia_cell_lines_Evidence_of_inhibition_of_KCa_31_channels
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10087050/
https://pubmed.ncbi.nlm.nih.gov/10087050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


facilitates the reduction of Ru(III) to the more kinetically labile and reactive Ru(II) species,

which can then interact with biological targets.[6]

Anti-Metastatic Effects
The anti-metastatic activity of Nami-A is well-documented in preclinical models. It has been

shown to be effective against lung metastases in various tumor models, including MCa

mammary carcinoma and Lewis lung carcinoma.[1][7] This effect is largely independent of

direct cytotoxicity.[8]

Key anti-metastatic actions include:

Inhibition of Cell Invasion: Nami-A inhibits the invasion of tumor cells through the

extracellular matrix, a crucial step in metastasis.[9] This has been demonstrated in Matrigel

invasion assays.

Modulation of Cell Adhesion: The compound can affect the adhesion of cancer cells to the

extracellular matrix.[4]

Inhibition of Matrix Metalloproteinases (MMPs): Nami-A has been shown to inhibit the

activity of MMP-9, an enzyme critical for the degradation of the extracellular matrix, with an

IC₅₀ of approximately 1 mM.[9]

Signaling Pathways
Nami-A's biological effects are mediated through its interaction with several signaling

pathways. It has been reported to inhibit the MAPK/ERK signaling pathway and has also been

shown to be a selective inhibitor of the KCa3.1 potassium channel, which is overexpressed in

some cancer cells and plays a role in cell cycle progression.[5]
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Figure 2: Proposed Signaling Pathways for Nami-A's Anti-Metastatic Activity.
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Quantitative Experimental Data
In Vitro Cytotoxicity
The in vitro cytotoxicity of Nami-A is a subject of some debate. While it is generally considered

to have very low to negligible cytotoxicity against a wide range of solid tumor cell lines (often

over 1000 times less cytotoxic than cisplatin), some studies have reported significant cytotoxic

effects against specific leukemia cell lines.[3][8][9]

Cell Line Cancer Type IC₅₀ (µM) Comments Reference

A2780 Ovarian > 100 72h incubation [10]

Ovcar-3 Ovarian > 100 72h incubation [10]

AsPC-1 Pancreatic > 100 72h incubation [10]

HL-60
Promyelocytic

Leukemia

Not confirmed to

be cytotoxic in

recent studies

Conflicting

reports exist
[8]

K562

Chronic

Myelogenous

Leukemia

Reported to be

cytotoxic in some

studies

[5]

B16F1
Mouse

Melanoma

~90% survival at

1 µM
[7]

In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mice have been crucial in demonstrating the anti-metastatic potential of

Nami-A.
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Parameter Value / Description Animal Model Reference

Effective Dose (Anti-

metastatic)

35 mg/kg/day for 6

consecutive days (i.p.)

MCa mammary

carcinoma bearing

mice

[1]

Toxicity

Observed at 50

mg/kg/day (i.v. for 5

days)

Swiss CD1 mice [6]

Blood Concentration

Rapidly decreases;

<10% of administered

dose after 5 min (i.v.)

Swiss CD1 mice [6]

Half-life (t₁/₂)
~18 hours (mono-

compartment model)
Swiss CD1 mice [6]

Organ Distribution

Relatively high lung

concentration; no

brain penetration

Swiss CD1 mice [6]

Experimental Protocols
In Vivo Anti-Metastatic Mouse Model
This protocol outlines a general procedure for evaluating the anti-metastatic efficacy of Nami-A
in a murine model of mammary carcinoma.
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Model Setup

Treatment Phase

Analysis

1. Tumor Cell Implantation
(e.g., MCa mammary carcinoma cells)

into the mammary fat pad of mice.

2. Allow primary tumor to establish
and begin metastasizing.

3. Administer Nami-A
(e.g., 35 mg/kg/day, i.p.)
for 6 consecutive days.

4. Administer vehicle control
to a parallel group of mice.

5. Sacrifice mice at a
predetermined endpoint

(e.g., day 21).

6. Harvest lungs and fix.

7. Count the number of
macroscopic lung metastases.

8. Statistically compare metastasis
counts between treated and

control groups.

Click to download full resolution via product page

Figure 3: Experimental Workflow for In Vivo Anti-Metastatic Studies.
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In Vitro Matrigel Invasion Assay
This assay is used to quantify the inhibitory effect of Nami-A on tumor cell invasion.

Preparation:

Coat the upper surface of a Transwell chamber insert (8-µm pore size) with a thin layer of

Matrigel and allow it to solidify at 37°C.

Culture tumor cells (e.g., B16F10 melanoma) and serum-starve them for several hours.

Assay Procedure:

Pre-treat the serum-starved cells with various concentrations of Nami-A (e.g., 1 µM to 100

µM) for a specified time (e.g., 1 hour).

Seed the treated cells in serum-free media into the upper compartment of the Matrigel-

coated Transwell insert.

Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower

compartment.

Incubate for 24-48 hours at 37°C to allow for cell invasion.

Quantification:

Remove non-invading cells from the upper surface of the insert with a cotton swab.

Fix and stain the invading cells on the lower surface of the membrane.

Count the number of stained cells in several microscopic fields.

Calculate the percentage of invasion inhibition relative to an untreated control.

MMP-9 Inhibition Assay
The effect of Nami-A on the enzymatic activity of MMP-9 can be assessed using a fluorometric

assay.
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Reagents:

Recombinant human MMP-9.

A fluorogenic MMP-9 substrate (e.g., a FRET-based peptide).

Assay buffer.

Nami-A at various concentrations.

Assay Procedure:

In a microplate, combine the assay buffer, Nami-A at the desired concentrations, and the

MMP-9 enzyme.

Incubate for a short period to allow for inhibitor-enzyme interaction.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time at the appropriate excitation and emission

wavelengths.

Data Analysis:

Determine the rate of the enzymatic reaction for each Nami-A concentration.

Calculate the percentage of MMP-9 inhibition for each concentration relative to a no-

inhibitor control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the Nami-A concentration.

Conclusion
Nami-A represents a significant departure from the paradigm of cytotoxic cancer

chemotherapy. Its unique chemical structure and properties confer a novel mechanism of

action centered on the inhibition of metastasis. While its journey through clinical trials has faced

challenges, the extensive preclinical data underscore its potential as a targeted anti-metastatic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/product/b609409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agent. The information and protocols presented in this guide offer a comprehensive resource

for researchers and drug development professionals seeking to understand and further

investigate the therapeutic promise of this intriguing ruthenium complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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